molecular formula C9H10ClF3N2O B14896137 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol

2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14896137
M. Wt: 254.63 g/mol
InChI Key: GNGNDCJWPLWLRF-UHFFFAOYSA-N
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Description

2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol is a complex organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves interactions with molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a potent agent in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-2-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol stands out due to the presence of both amino and chloro groups on the phenyl ring, which provides unique reactivity and interaction potential. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H10ClF3N2O

Molecular Weight

254.63 g/mol

IUPAC Name

2-amino-2-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H10ClF3N2O/c10-6-2-4(7(14)3-16)1-5(8(6)15)9(11,12)13/h1-2,7,16H,3,14-15H2

InChI Key

GNGNDCJWPLWLRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(CO)N

Origin of Product

United States

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